2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid, also known as 2-hydroxy-5-(5-methylfuran-2-yl)benzoic acid, is an organic compound that belongs to the class of benzoic acids. This compound features a hydroxyl group and a furan substituent, which contribute to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine.
This compound can be synthesized through various chemical reactions involving starting materials such as salicylic acid and 5-methyl-2-furancarboxylic acid. Its production is relevant in both academic research and industrial applications due to its utility as a building block for more complex organic molecules.
2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid is classified as:
The synthesis of 2-hydroxy-5-(5-methyl-2-furyl)benzoic acid can be achieved through several methods. One common approach involves the condensation reaction between salicylic acid and 5-methyl-2-furancarboxylic acid under acidic conditions.
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and improve yields.
The molecular formula of 2-hydroxy-5-(5-methyl-2-furyl)benzoic acid is , with a molecular weight of 218.20 g/mol. The structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | 2-hydroxy-5-(5-methylfuran-2-yl)benzoic acid |
| InChI | InChI=1S/C12H10O4/c1-7-... |
| InChI Key | GIVSPWFXOZKLBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C2=CC(=C(C=C2)O)C(=O)O |
2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid can undergo various chemical reactions:
The mechanism of action for 2-hydroxy-5-(5-methyl-2-furyl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound's hydroxyl group and furan ring enhance its binding affinity and reactivity towards enzymes and cellular receptors.
Potential mechanisms include:
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to the presence of hydroxyl groups.
Key chemical properties include:
The applications of 2-hydroxy-5-(5-methyl-2-furyl)benzoic acid are diverse:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: